molecular formula C13H7ClN2O3 B13996679 8-Chloro-2-nitrophenanthridin-6(5h)-one CAS No. 26689-98-5

8-Chloro-2-nitrophenanthridin-6(5h)-one

Cat. No.: B13996679
CAS No.: 26689-98-5
M. Wt: 274.66 g/mol
InChI Key: YIHMFCKZLCKCAH-UHFFFAOYSA-N
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Description

8-Chloro-2-nitrophenanthridin-6(5H)-one (CAS: 26689-70-3; NSC-134405) is a phenanthridinone derivative with the molecular formula C₁₃H₇ClN₂O₃ and a molecular weight of 274.66 g/mol . It features a chloro substituent at position 8 and a nitro group at position 2 on the fused aromatic ring system.

Properties

CAS No.

26689-98-5

Molecular Formula

C13H7ClN2O3

Molecular Weight

274.66 g/mol

IUPAC Name

8-chloro-2-nitro-5H-phenanthridin-6-one

InChI

InChI=1S/C13H7ClN2O3/c14-7-1-3-9-10-6-8(16(18)19)2-4-12(10)15-13(17)11(9)5-7/h1-6H,(H,15,17)

InChI Key

YIHMFCKZLCKCAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3=C(C=C(C=C3)Cl)C(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 8-chloro-2-nitrophenanthridin-6(5H)-one with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key References
8-Chloro-2-nitrophenanthridin-6(5H)-one Cl (C8), NO₂ (C2) C₁₃H₇ClN₂O₃ 274.66 2.9 1 donor, 3 acceptors
8-Chloro-3-nitrophenanthridin-6(5H)-one Cl (C8), NO₂ (C3) C₁₃H₇ClN₂O₃ 274.66 N/A N/A
3-Amino-8-chloro-2-nitrophenanthridin-6(5H)-one Cl (C8), NO₂ (C2), NH₂ (C3) C₁₃H₈ClN₃O₃ 289.68 N/A 2 donors, 4 acceptors
5-Benzyl-3,8-dichlorophenanthridin-6(5H)-one Cl (C3, C8), benzyl (N5) C₂₀H₁₃Cl₂NO 360.23 N/A 1 donor, 2 acceptors
5-Benzyl-3,8-dimethoxyphenanthridin-6(5H)-one OCH₃ (C3, C8), benzyl (N5) C₂₁H₁₈N₂O₃ 354.38 N/A 1 donor, 4 acceptors

Key Observations :

  • Amino Substitution: Adding an amino group at C3 (NSC-134401) increases hydrogen-bonding capacity (2 donors vs. 1 in the parent compound), which may enhance solubility or target interactions .
  • Benzyl-Modified Derivatives : 5-Benzyl derivatives (e.g., 16d, 16g) exhibit higher molecular weights and variable substituents (Cl, OCH₃), which influence lipophilicity and synthetic yields .

Functional Group Impact on Properties

  • Lipophilicity : The parent compound’s XLogP3 (2.9) is higher than methoxy-substituted analogs (e.g., 16g), which likely have reduced lipophilicity due to polar OCH₃ groups.
  • Hydrogen Bonding: Amino-substituted derivatives (e.g., NSC-134401) may exhibit improved aqueous solubility compared to nitro-only analogs .

Broader Structural Analogues

  • Pteridinone Derivatives: Compounds like 2-chloro-7,8-dihydropteridin-6(5H)-one (similarity score: 0.96) share a fused-ring system but differ in core structure (pteridin vs. phenanthridinone), limiting direct comparability .

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